
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-aminopyrimidine and 3-methoxyphenylboronic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts for Suzuki-Miyaura coupling.
Solvents: Toluene, ethanol, and water are frequently used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, phenol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. The biaryl structures formed through its reactions are often found in drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its ability to form stable and functionalized biaryl compounds .
作用机制
The mechanism of action of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group from boron to palladium, ultimately leading to the formation of the desired biaryl compound .
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the pyrimidine ring and chloro substituent.
2-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position on the phenyl ring.
3-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chloro and methoxy groups, along with the pyrimidine ring, allows for versatile functionalization and the formation of complex biaryl structures that are not easily accessible with other boronic acids .
属性
分子式 |
C11H10BClN2O3 |
|---|---|
分子量 |
264.47 g/mol |
IUPAC 名称 |
[4-chloro-2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-3-7(5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
InChI 键 |
BHOAFRISKXDBLY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)
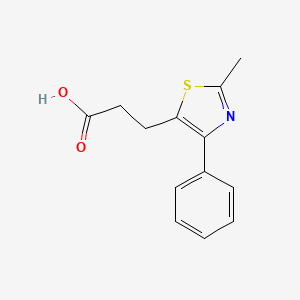
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
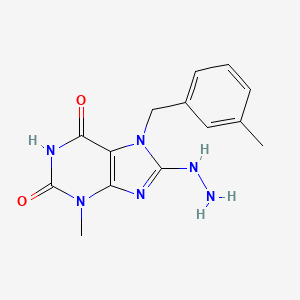
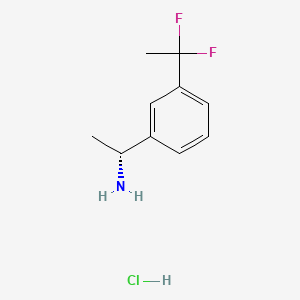
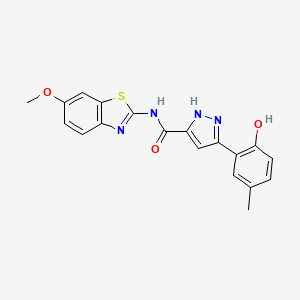
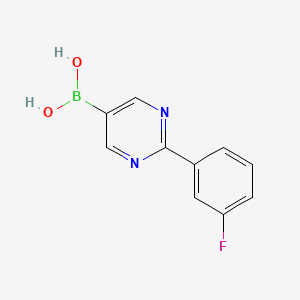
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
